2-(甲基氨基)-5-硝基苯甲酸

描述

Synthesis Analysis

The synthesis of related compounds, such as 5-methyl-2-nitrobenzoic acid, involves nitration reactions, which are a key step in introducing nitro groups into aromatic compounds. An environmentally friendly nitration process has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid using mixtures of HNO3/Ac2O, which offers high selectivity and a green nitrating process . This suggests that similar methods could potentially be applied to the synthesis of 2-(Methylamino)-5-nitrobenzoic acid, with adaptations for the introduction of the methylamino group.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(Methylamino)-5-nitrobenzoic acid, such as 5-amino-2-nitrobenzoic acid, has been determined using X-ray diffraction. These compounds crystallize in specific space groups and exhibit intermolecular hydrogen bonding, which can significantly influence their physical properties and reactivity . The presence of amino and nitro groups can lead to the formation of hydrogen bonds, which are crucial for the stability and packing of the molecules in the solid state.

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is influenced by the presence of electron-withdrawing nitro groups, which can make the aromatic ring more susceptible to nucleophilic attack. For instance, 2-nitro-5-thiocyanatobenzoic acid can react with thiol groups to form S-cyano derivatives, and the reaction can be modulated by the addition of CN- ions . This indicates that 2-(Methylamino)-5-nitrobenzoic acid could also participate in similar reactions, with the methylamino group potentially influencing the reactivity and selectivity of such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives are affected by their molecular structure. For example, the crystal structure analysis of 5-amino-2-nitrobenzoic acid reveals that the molecules form dimers through hydrogen bonding, which could affect the melting point, solubility, and other physical properties . The presence of substituents such as the methylamino group in 2-(Methylamino)-5-nitrobenzoic acid would likely alter these properties, potentially leading to differences in reactivity and applications.

科学研究应用

1. 合成和生物评价

2-(甲基氨基)-5-硝基苯甲酸参与合成具有潜在生物活性的各种硝基芳香化合物。例如,它是合成硝基芳香羧酸和半羧酸的关键组成部分,这些化合物在体外显示出有希望的抗利什曼原虫活性。电活性硝基基团的存在在这些化合物的生物活性中起着至关重要的作用(Dias et al., 2015)。

2. 生物化学分析应用

这种化合物还被用于生物化学分析。2-(甲基氨基)-5-硝基苯甲酸的水溶性芳香族二硫化物衍生物已被合成,用于测定生物材料中的巯基含量,为涉及还原血红素的生化过程提供了见解(Ellman, 1959)。

3. 制药合成

在制药行业中,2-(甲基氨基)-5-硝基苯甲酸被用于合成各种药物。例如,它已被用于制备抗凝药达比加群酯,一种抗凝药物。通过各种化学过程对其进行转化展示了它在药物合成中的多功能性(Guohua, 2013)。

4. 先进材料合成中的作用

这种化合物在先进材料合成中发挥作用。它已被用于制备各种化学化合物,用于潜在应用于纳米技术和材料科学等领域。涉及2-(甲基氨基)-5-硝基苯甲酸的化学修饰和反应对于开发具有独特性能的新材料起着重要作用(Ping, 2007)。

5. 溶解度和物理化学研究

了解2-(甲基氨基)-5-硝基苯甲酸的溶解度和物理化学性质对于各种科学应用至关重要。对其在不同溶剂中的溶解度的研究有助于预测其在不同环境中的行为,这对于其在化学合成和制药配方中的应用至关重要(Hart et al., 2017)。

6. 环境和绿色化学

在环境和绿色化学中,这种化合物被用于开发环保的过程。例如,通过高选择性底物和绿色硝化过程合成了其衍生物,强调了在化学合成中可持续实践的重要性(Mei et al., 2018)。

未来方向

While specific future directions for “2-(Methylamino)-5-nitrobenzoic acid” were not found, a study on the synthesis of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties suggests that these compounds can be potential antimicrobial drugs candidate .

作用机制

Target of Action

It is structurally similar to β-n-methylamino-l-alanine (bmaa), a neurotoxin produced by cyanobacteria . BMAA has been found to target the olfactory bulb region .

Mode of Action

BMAA is known to cause disruption of the neurite network, formation of dendritic varicosities, and reduced cell viability . The NMDA receptor antagonist MK-801 and the metabotropic glutamate receptor antagonist MCPG have been shown to protect against BMAA-induced alterations, suggesting the importance of glutamatergic mechanisms .

Biochemical Pathways

Bmaa, a structurally similar compound, is known to affect various neuropathological mechanisms at molecular and cellular levels . It has been implicated in excitotoxicity, TAR DNA-binding protein 43 (TDP-43) translocation and accumulation, tauopathy, and other protein misincorporation and misfolding .

Pharmacokinetics

Brain BMAA levels peak within 8 hours after injection, and then decline with a half-life similar to that of plasma .

Result of Action

Bmaa, a structurally similar compound, is known to cause disruption of the neurite network, formation of dendritic varicosities, and reduced cell viability . These effects suggest potential neurotoxicity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)-5-nitrobenzoic acid. For instance, BMAA degradation by ozone was found to be most effective under near-neutral pH conditions . The degradation rate was reduced in actual water compared to pure water, suggesting that the presence of other substances in the water can affect the degradation process .

属性

IUPAC Name |

2-(methylamino)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-7-3-2-5(10(13)14)4-6(7)8(11)12/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVDVRYGVZMEFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349141 | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24834820 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(Methylamino)-5-nitrobenzoic acid | |

CAS RN |

3484-33-1 | |

| Record name | 2-(Methylamino)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3484-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(methylamino)-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

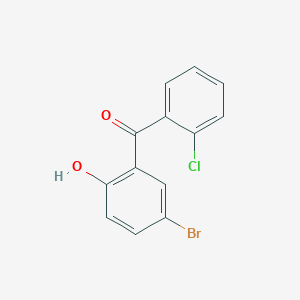

Q1: What are the key structural features of 2-(Methylamino)-5-nitrobenzoic acid as revealed by the research?

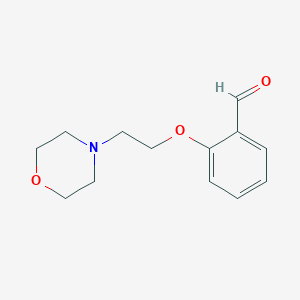

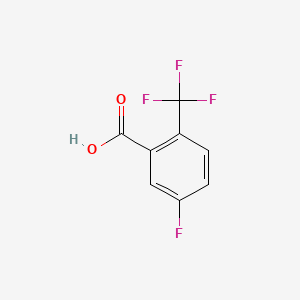

A1: The research highlights several key structural features of 2-(Methylamino)-5-nitrobenzoic acid []:

- Planarity: The molecule is almost planar, with a root-mean-square deviation of 0.037 Å from the mean plane []. This planarity may influence its interactions with other molecules.

- Intramolecular Hydrogen Bonding: An intramolecular N—H⋯O hydrogen bond forms within the molecule, generating an S(6) ring motif []. This interaction could influence the molecule's conformation and stability.

- Intermolecular Interactions: In the crystal structure, the molecules form inversion dimers linked by pairs of O—H⋯O hydrogen bonds, resulting in R22(8) loops []. Additionally, intermolecular N—H⋯O hydrogen bonds connect these dimers into infinite sheets []. These interactions are crucial for the crystal packing and may influence the compound's physical properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)

![3-[3-(Trifluoromethyl)Phenyl]-1H-Pyrazole](/img/structure/B1298626.png)